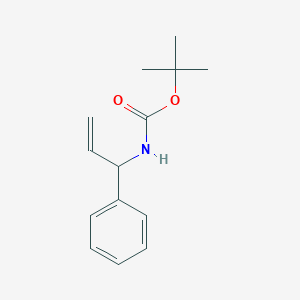

N-Boc-(+/-)-1-phenylprop-2-en-amine

描述

属性

IUPAC Name |

tert-butyl N-(1-phenylprop-2-enyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-5-12(11-9-7-6-8-10-11)15-13(16)17-14(2,3)4/h5-10,12H,1H2,2-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJONRYITNFCZGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C=C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthesis and Stereocontrol in the Preparation of Chiral N Boc 1 Phenylprop 2 En Amine Derivatives

Enantioselective Catalytic Approaches

Catalytic methods offer an efficient and atom-economical route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines and Enamines

Transition metal-catalyzed asymmetric hydrogenation (AH) is a powerful and direct strategy for the synthesis of chiral amines from prochiral imines and enamines. nih.govacs.org This method is prized for its high atom economy, often producing the desired amine with minimal waste. nih.gov The process typically involves the reaction of a substrate with molecular hydrogen in the presence of a chiral transition metal complex, most commonly based on iridium, rhodium, or ruthenium. scispace.com

The substrate for synthesizing N-Boc-1-phenylprop-2-en-amine via this route would be an N-Boc protected imine or enamine precursor. The success of the hydrogenation hinges on the design of the chiral ligand, which coordinates to the metal center and creates a chiral environment, directing the hydrogen addition to one face of the C=N double bond. A variety of chiral phosphine (B1218219) ligands, such as those based on the BINAP scaffold, and diamine ligands have been developed to achieve high levels of enantioselectivity. nih.govscispace.com For instance, iridium complexes paired with chiral diamine ligands, activated by a chiral phosphoric acid, have shown high activity for the asymmetric hydrogenation of N-aryl imines. nih.gov

| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl imines | Up to 90% | acs.org |

| Rhodium-Diamine Complexes | N-sulfonyl imines | Excellent ee | scispace.com |

| Iridium(Cp*)-Diamine + Chiral HA | N-aryl imines | Up to 98% | nih.gov |

This table presents representative data for analogous systems to illustrate the potential of the methodology.

Organocatalytic Asymmetric Mannich Reactions and their Utility

Organocatalysis, which utilizes small, chiral organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. The asymmetric Mannich reaction is a classic carbon-carbon bond-forming reaction that can be adapted to produce chiral amines. In the context of synthesizing N-Boc-1-phenylprop-2-en-amine derivatives, this would involve the reaction of an N-Boc protected imine with a suitable nucleophile, catalyzed by a chiral organocatalyst. nih.govnih.gov

Chiral Brønsted acids, such as phosphoric acids, and bifunctional catalysts like thiourea-tertiary amine derivatives derived from cinchona alkaloids, are commonly employed. scispace.comnih.gov These catalysts activate the imine by protonation or hydrogen bonding, while simultaneously orienting the nucleophile for a stereoselective attack. nih.gov A significant advantage of this approach is the ability to generate the reactive N-Boc imines in situ from more stable precursors like N-Boc-α-amido sulfones, avoiding the isolation of potentially unstable imines. nih.gov The resulting Mannich adducts can be readily converted into valuable compounds like optically active β-amino acids. nih.gov

| Catalyst Type | Reactants | Key Features | Typical Enantiomeric Excess (ee) |

| Chiral Phase-Transfer Catalyst | Malonates + N-Boc-α-amido sulfones | In situ imine generation, mild conditions | High |

| Chiral Thiourea-Tertiary Amine | 3-Hydroxyoxindoles + N-Boc-aldimines | High efficiency, good diastereoselectivity | Up to 96% |

| Quinine-derived Urea-type Catalyst | α-Amino-maleimides + N-Boc imines | Broad substrate scope, good functional group tolerance | High |

This table illustrates the utility of organocatalytic Mannich reactions for producing N-Boc protected amine structures.

Copper-Catalyzed Asymmetric Allylic Amination

Copper-catalyzed asymmetric allylic amination represents a direct and increasingly important method for the synthesis of chiral allylic amines. rsc.orgrsc.org This approach can involve the direct C-H amination of an alkene, a process of significant synthetic interest. researchgate.net For the synthesis of N-Boc-1-phenylprop-2-en-amine, a suitable alkene substrate would be reacted with an aminating agent in the presence of a chiral copper catalyst.

The catalytic system typically consists of a copper(I) or copper(II) salt and a chiral ligand, such as those based on BINAM or bisoxazoline scaffolds. rsc.orgnih.gov The reaction mechanism is thought to involve the formation of a chiral copper-nitrene or related reactive nitrogen species that engages with the alkene. The stereochemical outcome is dictated by the chiral ligand, which controls the trajectory of the C-N bond formation. rsc.orgresearchgate.net This method is advantageous for its operational simplicity and the use of an inexpensive and abundant metal catalyst. louisiana.edu

| Copper Source | Chiral Ligand | Aminating Agent | Key Features | Typical Enantiomeric Excess (ee) |

| Cu(MeCN)4PF6 | R-(+)-BINAM | N-arylhydroxylamines | Direct allylic C-H amination | Good |

| Cu(OTf)2 | Bis(oxazoline) | N-aryl sulfonamides | Forms enamides and allylic amines | Variable |

This table summarizes key aspects of copper-catalyzed allylic amination for preparing chiral amine frameworks.

Chiral Auxiliary-Mediated Strategies

This classical approach to asymmetric synthesis involves the temporary attachment of a chiral molecule, the auxiliary, to the substrate. The auxiliary directs the stereochemical course of a subsequent reaction before being cleaved to reveal the enantiomerically enriched product.

Application of Sultam Chiral Auxiliaries in Alkylation Reactions

Chiral sultams, such as Oppolzer's camphorsultam, are highly effective chiral auxiliaries. wikipedia.org Their rigid bicyclic structure provides a well-defined steric environment that effectively shields one face of an attached enolate, leading to highly diastereoselective alkylation reactions.

In a synthetic route toward a chiral N-Boc-1-phenylprop-2-en-amine derivative, a glycine or sarcosine unit could be attached to the sultam auxiliary. Subsequent N-protection with a Boc group, followed by deprotonation to form the enolate and alkylation with a suitable electrophile (e.g., a benzyl halide), would proceed with high stereocontrol. The asymmetric synthesis of (S)-Boc-N-methyl-p-benzoyl-phenylalanine, a related structure, has been successfully performed via the alkylation of a sultam Boc-sarcosinate, demonstrating the power of this approach. nih.gov The sultam auxiliary can typically be removed under mild conditions after the key stereocenter has been set.

| Chiral Auxiliary | Reaction Type | Stereoselectivity | Key Advantage |

| Oppolzer's Camphorsultam | Enolate Alkylation | High diastereoselectivity | Rigid conformation provides excellent facial shielding |

| Levorotatory Sultam | Alkylation of Boc-sarcosinate | High optical purity | Proven effectiveness for N-methyl amino acid synthesis nih.gov |

This table highlights the features of sultam auxiliaries in asymmetric alkylation.

Utilization of Oxazolidinone Chiral Auxiliaries for Stereoselectivity

Oxazolidinone auxiliaries, popularized by David Evans, are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis. wikipedia.orgsigmaaldrich.com They are readily prepared from amino alcohols and can be easily acylated. wikipedia.org The resulting N-acyl oxazolidinones can be deprotonated to form Z-enolates, which chelate to the metal cation (typically lithium, sodium, or titanium). The bulky substituent on the oxazolidinone ring (e.g., isopropyl or benzyl) then effectively blocks one face of the enolate from the incoming electrophile. sigmaaldrich.com

For the synthesis of an N-Boc-1-phenylprop-2-en-amine precursor, an N-Boc-glycine unit would be attached to the chiral oxazolidinone. Deprotonation followed by alkylation with a benzyl halide would install the phenylmethyl group with a high degree of stereocontrol. The auxiliary can be cleaved non-destructively, often using lithium hydroxide or lithium hydroperoxide, and can be recovered for reuse, adding to the practicality of the method. sigmaaldrich.comrsc.org

| Auxiliary Type | Key Reaction | Stereocontrol Mechanism | Auxiliary Removal |

| Evans' Oxazolidinones | Asymmetric Alkylation | Chelation-controlled facial shielding by the auxiliary's substituent | Mild, non-destructive cleavage (e.g., LiOH) |

| (S)-4-Isopropyl-2-oxazolidinone | Diastereoselective Michael Additions, Alkylations | Steric hindrance from the isopropyl group | Recyclable under mild conditions sigmaaldrich.com |

This table outlines the application of oxazolidinone auxiliaries for achieving stereoselectivity.

Terasaki-Butanesulfinamide as a Chiral Auxiliary for Amino Acid Synthesis

The use of chiral auxiliaries is a powerful strategy for asymmetric synthesis. While the term "Terasaki-butanesulfinamide" does not correspond to a widely recognized, specific chiral auxiliary in the scientific literature, it is likely a reference to the well-established tert-butanesulfinamide, developed by Ellman. This reagent, often referred to as Ellman's auxiliary, has become a cornerstone in the asymmetric synthesis of amines and their derivatives, including amino acids.

Tert-butanesulfinamide is a versatile chiral auxiliary due to its high stereodirecting ability, stability, and the straightforward removal of the sulfinyl group under mild acidic conditions. In the context of amino acid synthesis, tert-butanesulfinamide is condensed with an α-keto ester to form an N-sulfinyl imine. The subsequent diastereoselective reduction of this imine, followed by hydrolysis of the ester and removal of the auxiliary, affords the desired α-amino acid in high enantiomeric purity.

The high degree of stereocontrol is attributed to the formation of a six-membered ring transition state where the hydride attacks the imine carbon from the less sterically hindered face. The stereochemical outcome can be reliably predicted based on the stereochemistry of the chiral auxiliary.

A representative application of this methodology is the synthesis of various non-proteinogenic amino acids, which are of significant interest in drug discovery. The diastereoselectivity of the key reduction step is often excellent, leading to products with high diastereomeric excess (d.e.).

| Entry | α-Keto Ester Substrate | Diastereomeric Ratio (d.r.) of Alcohol Product |

| 1 | Methyl benzoylformate | 98:2 |

| 2 | Ethyl 3,3-dimethyl-2-oxobutanoate | 96:4 |

| 3 | Methyl 2-oxo-4-phenylbutanoate | 95:5 |

Kinetic Resolution of Racemic N-Boc-2-arylpiperidines by Asymmetric Deprotonation

Kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. In the case of N-Boc-2-arylpiperidines, a kinetic resolution can be achieved through asymmetric deprotonation using a chiral base, followed by quenching with an electrophile. A commonly employed chiral base system for this purpose is n-butyllithium (n-BuLi) in the presence of the chiral ligand (-)-sparteine.

This method relies on the differential rate of proton abstraction from the two enantiomers of the racemic N-Boc-2-arylpiperidine. The chiral base selectively deprotonates one enantiomer at a faster rate, leading to an enantioenriched mixture of the starting material and the lithiated species of the more reactive enantiomer. Quenching this mixture with an electrophile results in the formation of a 2,2-disubstituted piperidine from the lithiated enantiomer, leaving the unreacted, enantioenriched starting material.

The efficiency of this kinetic resolution is dependent on the substrate and the reaction conditions. Researchers have reported high enantiomeric ratios (e.r.) for both the recovered starting material and the 2,2-disubstituted product.

| Entry | Aryl Group (Ar) | Yield of Recovered SM (%) | e.r. of Recovered SM | Yield of Product (%) | e.r. of Product |

| 1 | Phenyl | 45 | 95:5 | 48 | 97:3 |

| 2 | 4-Methoxyphenyl | 42 | 96:4 | 51 | 98:2 |

| 3 | 2-Thienyl | 48 | 94:6 | 45 | 96:4 |

Diastereoselective Transformations Leading to N-Boc Enamine Substrates (e.g., Strecker-type addition)

The Strecker synthesis is a classic method for the preparation of α-amino acids. In its asymmetric variant, a chiral auxiliary can be used to control the stereochemistry of the newly formed stereocenter. A relevant transformation for the synthesis of precursors to N-Boc protected amino compounds is the diastereoselective addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), to an N-Boc protected imine.

The N-Boc group influences the facial selectivity of the nucleophilic attack of the cyanide on the imine carbon. The diastereoselectivity of this Strecker-type reaction can be further enhanced by the use of a chiral auxiliary attached to the imine nitrogen or by the presence of a chiral catalyst. The resulting α-amino nitrile can then be hydrolyzed to the corresponding carboxylic acid, providing a direct route to chiral α-amino acids.

The diastereoselectivity of the cyanide addition is often high, particularly when the steric and electronic properties of the imine substrate and the reaction conditions are optimized. This approach provides a versatile method for the synthesis of a wide range of structurally diverse and enantiomerically enriched amino acid precursors.

| Entry | Aldehyde Precursor | Chiral Auxiliary | Diastereomeric Ratio (d.r.) of α-Amino Nitrile |

| 1 | Benzaldehyde (B42025) | (R)-Phenylglycinol | 92:8 |

| 2 | Isovaleraldehyde | (S)-Valinol | 95:5 |

| 3 | Cinnamaldehyde | (1R,2S)-Ephedrine | 89:11 |

Mechanistic Pathways and Reactivity of N Boc +/ 1 Phenylprop 2 En Amine

Deprotection of the N-Boc Group

The removal of the N-Boc group is a critical step in synthetic pathways, restoring the reactivity of the amine. This process is typically achieved under acidic conditions, but other selective methods have been developed to accommodate sensitive substrates. acs.org

Acid-Catalyzed Cleavage Mechanisms

The standard method for N-Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent. masterorganicchemistry.comfishersci.co.uk The mechanism proceeds through several distinct steps:

Protonation : The process begins with the protonation of the carbonyl oxygen of the carbamate (B1207046) by the acid. masterorganicchemistry.comcommonorganicchemistry.com

Fragmentation : The protonated intermediate is unstable and fragments, leading to the loss of a stabilized tertiary carbocation (the tert-butyl cation) and the formation of a carbamic acid intermediate. total-synthesis.commasterorganicchemistry.comcommonorganicchemistry.com

Decarboxylation : The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine. total-synthesis.commasterorganicchemistry.com

Salt Formation : Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming an ammonium (B1175870) salt with the conjugate base of the acid used (e.g., a trifluoroacetate or chloride salt). commonorganicchemistry.com

This reaction is efficient and generally proceeds quickly at room temperature. fishersci.co.uk However, the generation of the reactive tert-butyl cation can sometimes lead to side reactions, such as the alkylation of nucleophilic residues in the substrate. organic-chemistry.orgresearchgate.net To mitigate this, "scavengers" like thiophenol can be added to the reaction mixture to trap the cation. organic-chemistry.org Kinetic studies have shown that the rate of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration. researchgate.netnih.gov

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or in Dichloromethane (DCM) | Very common; reaction is usually fast. masterorganicchemistry.comstackexchange.com The resulting product is a TFA salt. commonorganicchemistry.com |

| Hydrochloric Acid (HCl) | In solvents like dioxane, ethyl acetate, or methanol | Standard conditions for cleavage; yields an HCl salt. stackexchange.com |

| Phosphoric Acid | - | Can be used as an alternative to TFA or HCl. acs.org |

| Sulfuric Acid | - | Effective, with reaction kinetics showing a second-order dependence on acid concentration. nih.gov |

Selective Catalytic Deprotection using Metal Salts (e.g., Iron(III))

While strong acids are effective, their use can be problematic for molecules containing other acid-sensitive functional groups. acs.org To address this, milder and more selective methods have been developed using Lewis acids, such as iron(III) chloride (FeCl₃). epa.gov

FeCl₃ serves as a cost-effective and environmentally friendly Lewis acid catalyst for Boc deprotection. epa.govresearchgate.net The proposed mechanism involves the coordination of the iron(III) center to the carbonyl oxygen of the Boc group. researchgate.net This coordination weakens the carbonyl bond, facilitating the cleavage of the tert-butyl group to form the free amine, carbon dioxide, and isobutene. researchgate.net

This method offers several advantages:

Mild Conditions : The reaction proceeds under much milder conditions than those required for strong Brønsted acids. epa.gov

Selectivity : It allows for the selective deprotection of N-Boc groups in the presence of other acid-labile protecting groups. nih.gov

Compatibility : The protocol is compatible with solid-phase peptide synthesis (SPPS) on acid-sensitive resins, which are typically used in Fmoc-based chemistry. epa.govresearchgate.net

Research has demonstrated that FeCl₃ can efficiently deprotect the N-terminal Boc group of amino acids and peptides, both in solution and on solid supports, with moderate to good yields. epa.govresearchgate.net The process is often clean, sometimes eliminating the need for a separate purification step. semanticscholar.orgresearchgate.net

| Method | Key Reagent | Primary Advantage | Reference |

|---|---|---|---|

| Standard Acidolysis | TFA or HCl | Fast and efficient for robust substrates. | masterorganicchemistry.com |

| Lewis Acid Catalysis | FeCl₃ | Mild, selective, and cost-effective. | epa.govresearchgate.net |

Orthogonal Protection Strategies for N-Boc Amines

In complex, multi-step syntheses, it is often necessary to deprotect one functional group without affecting others. organic-chemistry.org This is achieved through an "orthogonal protection strategy," which employs protecting groups that can be removed under distinct, non-interfering conditions. organic-chemistry.orgfiveable.me

The N-Boc group is a cornerstone of such strategies because its removal condition (acidolysis) is distinct from the conditions used to cleave many other common protecting groups. total-synthesis.com This allows for precise, sequential manipulation of different parts of a molecule. fiveable.me

Key orthogonal partners for the N-Boc group include:

Fmoc (9-fluorenylmethoxycarbonyl) group : This group is labile to basic conditions, typically treatment with piperidine. total-synthesis.comresearchgate.net The Fmoc/tBu (tert-butyl) strategy is a widely used orthogonal pair in modern solid-phase peptide synthesis. iris-biotech.de

Cbz (benzyloxycarbonyl) group : Also known as the Z group, it is removed by catalytic hydrogenation (e.g., H₂ over a palladium catalyst). total-synthesis.commasterorganicchemistry.com The Boc group is stable to these conditions. total-synthesis.com

Alloc (allyloxycarbonyl) group : This group is cleaved using transition metal catalysis, commonly with a palladium catalyst. total-synthesis.comresearchgate.net

The orthogonality of the Boc group allows for complex synthetic designs, such as the synthesis of branched or cyclized peptides, where different amino groups need to be unmasked at different stages of the synthesis. epa.govresearchgate.net For instance, a peptide chain can be elongated using Fmoc for temporary α-amino protection, while a Boc group protects a side-chain amine. The Fmoc group is removed at each step with a base, and the Boc group remains intact until it is selectively removed with acid at a later stage. fiveable.meiris-biotech.de

| Protecting Group | Abbreviation | Deprotection Condition | Stability of N-Boc |

|---|---|---|---|

| 9-fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) | Stable total-synthesis.comorganic-chemistry.org |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂/Pd) | Stable total-synthesis.com |

| Allyloxycarbonyl | Alloc | Transition Metal Catalysis (e.g., Pd(0)) | Stable total-synthesis.comresearchgate.net |

Chemical Transformations and Derivatization

Beyond deprotection, the N-Boc-(+/-)-1-phenylprop-2-en-amine molecule can undergo various chemical transformations at its allylic amine functionality, enabling the synthesis of diverse derivatives.

Oxidation of N-Boc Allylic Amines to N-Boc-Ketimines

N-Boc protected allylic amines can be oxidized to form N-Boc-ketimines, which are valuable synthetic intermediates. acs.orgorganic-chemistry.org One effective method for this transformation is the use of manganese dioxide (MnO₂). acs.orgresearchgate.net This reaction allows for the conversion of the secondary amine functionality into an imine. acs.org

The presence of an alkynyl, alkenyl, or aryl substituent at the α-position to the nitrogen appears to be necessary for the oxidation to proceed effectively. acs.org The resulting N-Boc-ketimines are prochiral electrophiles that can be used in subsequent reactions, such as catalytic asymmetric additions, to generate chiral α-tertiary amines. organic-chemistry.org

Alternative methods for the oxidation of protected allylic amines include catalyst-controlled Wacker-type oxidations. For example, a palladium-Quinox catalyst system with tert-butylhydroperoxide (TBHP) as the oxidant can selectively oxidize N-Boc protected allylic amines to the corresponding methyl ketone products in good yields. nih.gov

| Reagent/System | Product Type | Key Features | Reference |

|---|---|---|---|

| Manganese Dioxide (MnO₂) | N-Boc-Ketimine | Effective for α-substituted allylic amines. | acs.orgorganic-chemistry.org |

| [Pd(Quinox)]-TBHP | N-Boc Protected Amino Ketone | Catalyst-controlled Wacker-type oxidation. | nih.gov |

Allylation and Alkylation Reactions on N-Boc-Protected Systems

The nitrogen atom in an N-Boc protected amine is significantly less nucleophilic than in a free amine. However, the remaining N-H proton can be removed by a strong base to generate an amide anion, which can then act as a nucleophile in alkylation or allylation reactions. chemrxiv.org

Common conditions for the N-alkylation of N-Boc amines involve the use of a base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkylating agent (e.g., an alkyl halide). researchgate.netresearchgate.net For instance, the reaction of N-Boc-4-aminopyridine with an electrogenerated acetonitrile anion, followed by an alkyl halide, leads to N-alkylation in very high yields. researchgate.netnih.gov

Similarly, allylation reactions can be performed on these systems. Transition-metal catalyzed asymmetric allylic substitution reactions are powerful methods for constructing new carbon-carbon and carbon-heteroatom bonds. researchgate.net While the direct allylation on the N-Boc nitrogen is a common transformation, related copper-catalyzed allylic alkylation reactions of organoboron species represent a significant strategy for forming stereogenic centers. beilstein-journals.org

| Base | Solvent | Alkylating Agent | Reference |

|---|---|---|---|

| Sodium Hydride (NaH) | DMF | Alkyl Halide | researchgate.net |

| Cesium Carbonate (Cs₂CO₃) | DMF | Alkyl Bromide | researchgate.net |

| Potassium tert-butoxide (KOtBu) | THF | Alkyl Halide | google.com |

| Electrogenerated Acetonitrile Anion | MeCN | Alkyl Halide | nih.gov |

Acylation Reactions to form N-Boc Derivatives

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various conditions and its facile removal under mild acidic conditions. researchgate.net The introduction of the Boc group onto an amine, such as (+/-)-1-phenylprop-2-en-amine, is a form of acylation that yields the corresponding N-Boc derivative. This transformation is crucial for controlling the reactivity of the amine functionality during subsequent synthetic steps.

The most common method for the N-Boc protection of primary and secondary amines involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347), often abbreviated as (Boc)₂O or Boc anhydride. researchgate.net The reaction is typically carried out in the presence of a base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), in an appropriate solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). The base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts formed during the reaction.

The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amine, along with tert-butanol and carbon dioxide as byproducts. The process is generally efficient and high-yielding. researchgate.net

In some synthetic strategies, the N-Boc protection is performed in a one-pot or tandem sequence with the formation of the amine itself. For instance, a direct reductive amination (DRA) can be followed by an in situ N-Boc protection step. nih.gov In such a procedure, an aldehyde or ketone reacts with an amine source, and the resulting imine is reduced. The secondary amine formed is then immediately reacted with (Boc)₂O without isolation. This tandem approach has been shown to be effective, with the N-Boc protection of the newly formed secondary amine often outcompeting potential side reactions. nih.gov The presence of a base like triethylamine is crucial in these tandem reactions to ensure the selective formation of the desired N-Boc product. nih.gov

The reactivity of various acylating agents can differ significantly. For example, (Boc)₂O is known to be highly reactive, allowing for rapid N-Boc protection, often within seconds, which can be advantageous over less reactive agents like benzyl chloroformate (CbzCl). nih.gov

Table 1: Conditions for Tandem Direct Reductive Amination/N-Boc Protection nih.gov

| Entry | Amine | Aldehyde | Reductant | Yield (%) of N-Boc Product |

| 1 | Benzylamine | Cyclohexanecarboxaldehyde | STAB | 94 |

| 2 | Benzylamine | Butyraldehyde | STAB | 92 |

| 3 | Benzylamine | Benzaldehyde (B42025) | STAB | 95 |

| 4 | Anisidine | Cyclohexanecarboxaldehyde | STAB | 85 |

STAB = Sodium triacetoxyborohydride (B8407120)

Intramolecular Cyclization and Rearrangement Processes

N-Boc protected amines, including allylic systems structurally related to N-Boc-(+/-)-1-phenylprop-2-en-amine, are valuable precursors for a variety of intramolecular cyclization reactions to construct heterocyclic ring systems. The Boc group can influence the course of these reactions by modulating the nucleophilicity of the nitrogen atom and by exerting steric effects.

One notable application is the synthesis of benzazepine derivatives. This can be achieved through a two-step protocol involving the intramolecular nucleophilic addition of an N-Boc protected α-amino carbanion to an in situ generated aryne. researchgate.net The process starts with the deprotonation of the carbon alpha to the nitrogen using a strong base, like n-butyllithium (n-BuLi) in the presence of 2,2,6,6-tetramethylpiperidine (TMP), to generate a lithiated carbanion. This carbanion then acts as a nucleophile, attacking the aryne intramolecularly to form the seven-membered ring. The final step is the deprotection of the Boc group, typically with trifluoroacetic acid (TFA). researchgate.net

N-Boc protected aziridines can also undergo intramolecular, Lewis acid-catalyzed rearrangements to form oxazolidinones. researchgate.net This transformation involves the treatment of an N-Boc aziridine aldehyde with a reducing agent like sodium borohydride, followed by exposure to an acid such as HCl in dioxane. The reaction proceeds with the formation of a single regioisomer in good yields and with high enantiomeric excess, indicating a retention of configuration. researchgate.net

The Boc group's electronic properties are crucial in these cyclizations. For example, in the cyclization of N-arylpropiolamides to form 2-quinolones, the reaction can be promoted by strong acids like triflic acid or acidic zeolites. researchgate.net While not a direct reaction of an allylic amine, this illustrates the principle of using N-acyl derivatives in intramolecular cyclizations to access important heterocyclic scaffolds.

Table 2: Intramolecular Cyclization of N-Boc Derivatives to Benzazepines researchgate.net

| Substrate (N-Boc Derivative) | Aryne Precursor | Base System | Cyclization Product Yield (%) |

| N-Boc-N-benzyl-2-(trimethylsilyl)aniline | 2-(trimethylsilyl)phenyl triflate | TMP, n-BuLi | 75 |

| N-Boc-N-(4-methoxybenzyl)-2-(trimethylsilyl)aniline | 2-(trimethylsilyl)phenyl triflate | TMP, n-BuLi | 72 |

| N-Boc-N-allyl-2-(trimethylsilyl)aniline | 2-(trimethylsilyl)phenyl triflate | TMP, n-BuLi | 68 |

Yields refer to the isolated cyclized product before Boc deprotection.

Regioselectivity and Stereochemical Control in Reactions of N-Boc Allylic Amines

The presence of the N-Boc group on an allylic amine plays a significant role in directing the regioselectivity and stereochemistry of various chemical transformations. Allylic amines are versatile building blocks, and controlling the outcome of their reactions is paramount in synthetic chemistry. organic-chemistry.orgnih.gov

In the synthesis of N-Boc allylic amines themselves, high levels of regio- and stereocontrol can be achieved. For example, the Mitsunobu reaction of primary and secondary allylic alcohols with N-Boc ethyl oxamate (B1226882) as a nitrogen nucleophile proceeds with excellent regioselectivity and stereospecificity. organic-chemistry.orgacs.org This transition-metal-free method allows for the conversion of enantiopure allylic alcohols into the corresponding N-Boc allylic amines with retention of configuration, making it a valuable tool in asymmetric synthesis. organic-chemistry.org

The N-Boc group also exerts stereochemical control in reactions at a carbon atom alpha to the nitrogen. In the deprotonation-acylation of N-Boc-2-cyano-6-methylpiperidines, the stereochemical outcome is influenced by the N-Boc moiety. acs.org The Boc group's poorer chelating ability compared to other N-substituents, like a carbamoyl group, and its tendency to promote a more planar geometry at the nitrogen atom can dictate the facial selectivity of an incoming electrophile. acs.org The relief of allylic strain involving the bulky N-Boc group can drive the system to adopt specific conformations, thereby controlling the stereochemistry of the product. acs.org

Furthermore, in reactions such as the cyclopropenimine-catalyzed Mannich reaction, N-Boc-aldimines are effective substrates, leading to products with high diastereoselectivity and enantioselectivity. nih.gov The Boc group's electronic and steric properties are key to achieving this high level of control, enabling the formation of complex diamine products. Similarly, the lithiation of N-Boc protected cyclopropylamines demonstrates regioselectivity that is dependent on the other substituents on the nitrogen atom. researchgate.net

Table 3: Regioselective Mitsunobu Synthesis of N-Boc Allylic Amines organic-chemistry.org

| Allylic Alcohol Substrate | Product | Regioselectivity | Stereospecificity |

| (E)-Cinnamyl alcohol | N-Boc-(E)-cinnamylamine | >95% (linear) | High |

| 1-Phenylprop-2-en-1-ol | N-Boc-1-phenylprop-2-en-1-amine | >95% (branched) | High |

| (R)-1-Octen-3-ol | (R)-N-Boc-1-octen-3-amine | >95% (branched) | Retention of configuration |

Synthetic Utility and Applications in Complex Molecule Construction

N-Boc-(+/-)-1-phenylprop-2-en-amine as a Versatile Building Block

N-Boc-(+/-)-1-phenylprop-2-en-amine, an N-protected allylic amine, serves as a highly versatile and valuable building block in modern organic synthesis. acs.org The presence of the tert-butoxycarbonyl (Boc) protecting group is crucial; it modulates the reactivity of the amine nitrogen, rendering it less nucleophilic and basic, which prevents unwanted side reactions. acs.org This protection strategy allows for a wide range of chemical transformations on other parts of the molecule. The Boc group is stable under numerous reaction conditions but can be readily removed using acids like trifluoroacetic acid, making it an ideal masking group for multi-step syntheses. acs.orgniigata-u.ac.jp The combination of a stable protecting group and the reactive allylic framework enables its use in constructing diverse molecular architectures.

N-Boc-(+/-)-1-phenylprop-2-en-amine is a key precursor for a multitude of nitrogenous compounds. Its structure is amenable to various transformations that introduce complexity and functionality. As an enamine equivalent, the double bond is nucleophilic and can react with electrophiles. Furthermore, it can participate in transition metal-catalyzed reactions, such as allylic amination and cross-coupling, to form new carbon-nitrogen and carbon-carbon bonds.

A significant application is in the synthesis of more complex secondary and tertiary amines. For instance, it can be utilized in tandem reactions, such as the one-pot direct reductive amination of aldehydes. In this process, an imine is formed in situ and subsequently reduced to yield an N-Boc protected secondary amine, a procedure that is efficient, selective, and avoids issues like overalkylation. caltech.edu The Boc-protected amine can then be deprotected and further functionalized, highlighting its role as a linchpin in the assembly of elaborate nitrogen-containing molecules. ehu.eus

The structural motif of N-Boc-(+/-)-1-phenylprop-2-en-amine is embedded within many complex natural products, particularly alkaloids. Consequently, it and related N-Boc allylic amines are valuable intermediates in total synthesis. ut.ee Strategies involving N-Boc enamines have been successfully employed in the convergent synthesis of isoquinolone and indoline (B122111) scaffolds, which form the core of numerous biologically active alkaloids. escholarship.org

For example, synthetic strategies leveraging N-Boc allylic amines have been instrumental in the total synthesis of alkaloids like (R)-crispine A and (+)-maackiamine. ut.ee These syntheses showcase the utility of this building block in creating complex, polycyclic systems that are characteristic of natural products. The ability to construct key nitrogen-containing rings through methods like aryne annulation with N-Boc enamines demonstrates its strategic importance in assembling these intricate molecules. escholarship.org

Role in the Enantioselective Synthesis of Chiral Amines and β-Amino Acid Derivatives

The prochiral nature of N-Boc-(+/-)-1-phenylprop-2-en-amine makes it an excellent substrate for asymmetric synthesis, leading to valuable chiral molecules.

The enantioselective synthesis of chiral amines is a prominent application. Asymmetric hydrogenation of the enamine double bond, catalyzed by chiral transition metal complexes (e.g., with iridium or rhodium), can produce chiral saturated amines with high enantioselectivity. These methods are pivotal for accessing optically pure amines, which are prevalent in pharmaceuticals and agrochemicals.

Furthermore, this building block is instrumental in synthesizing β-amino acid derivatives. β-Amino acids are crucial components of various natural products and peptidomimetics with unique pharmacological properties. Methodologies have been developed to convert N-Boc enamines into these target molecules. For example, a Diaza ut.ee Wittig-type rearrangement of related N-allylic-N-Boc-hydrazines can produce γ-amino-N-Boc-enamines, which are precursors to amino acids. caltech.edu This transformation establishes a pathway from a simple allylic amine system to a functionalized amino acid framework.

Generation and Reactivity of N-Boc-Imine Intermediates in Tandem Reactions

N-Boc-(+/-)-1-phenylprop-2-en-amine can be isomerized to its corresponding N-Boc-imine, which is a reactive intermediate for various carbon-carbon bond-forming reactions. This isomerization and subsequent reaction are often performed in one-pot tandem sequences, enhancing synthetic efficiency.

A notable example is the N-Heterocyclic Carbene (NHC)-catalyzed tandem aza-benzoin/Michael reaction. In this process, the N-Boc-imine, generated in situ, acts first as an electrophile in an aza-benzoin condensation and subsequently, after a reversal of reactivity (umpolung), the resulting intermediate acts as a nucleophile in an intramolecular Michael addition. This elegant cascade reaction allows for the rapid construction of complex cyclic structures like dihydroindenones and pyrrolidinone-containing tricycles from simple precursors.

Another powerful tandem strategy is the direct reductive amination of aldehydes. caltech.edu This reaction proceeds through an imine intermediate formed from the aldehyde and a primary amine, which is then reduced. Incorporating a Boc-protection step in the same pot provides a direct and high-yielding route to N-Boc protected secondary amines, showcasing the synthetic utility of generating imine intermediates in a controlled, sequential manner. caltech.edu

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Spectroscopic Techniques for Structural Elucidation (Excluding Basic Identification)

To elucidate the complex three-dimensional structure and conformational dynamics of N-Boc-(+/-)-1-phenylprop-2-en-amine and its derivatives, a suite of advanced spectroscopic techniques is employed. These methods provide through-bond and through-space correlations, as well as information on the absolute configuration of chiral centers.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy: While one-dimensional NMR provides fundamental structural information, 2D NMR techniques are indispensable for unambiguously assigning all proton and carbon signals, especially in complex regions of the spectrum. wikipedia.orgresearchgate.net

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For N-Boc-(+/-)-1-phenylprop-2-en-amine, COSY would definitively connect the signals of the vinyl protons to the methine proton, and the methine proton to the protons of the phenyl group. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly to the carbons to which they are attached. wikipedia.orgyoutube.com This is crucial for assigning the carbons of the phenylprop-2-en-amine backbone.

Heteronuclear Multiple Bond Correlation (HMBC): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com HMBC would be instrumental in confirming the connectivity across the molecule, for instance, by showing correlations between the Boc carbonyl carbon and the protons of the tert-butyl group, as well as the methine proton.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are in close proximity, providing critical information about the molecule's conformation and stereochemistry. For a specific enantiomer of N-Boc-1-phenylprop-2-en-amine, NOESY or ROESY could reveal spatial relationships between the phenyl group, the vinyl group, and the Boc-protecting group, helping to define the preferred solution-state conformation.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This technique is exceptionally powerful for determining the absolute configuration of chiral molecules in solution without the need for crystallization. wikipedia.orgnih.gov By comparing the experimental VCD spectrum of an enantiomerically enriched sample of N-Boc-1-phenylprop-2-en-amine with the spectrum predicted by quantum chemical calculations for a known configuration (R or S), the absolute stereochemistry can be unambiguously assigned. nih.govyoutube.com The specificity of VCD spectra to both chirality and conformation also allows for the investigation of conformational changes, for example, upon coordination to a metal center in catalytic reactions. rsc.org

X-ray Crystallography: For crystalline derivatives of N-Boc-(+/-)-1-phenylprop-2-en-amine, single-crystal X-ray diffraction provides the most definitive structural information. researchgate.netnih.gov It reveals precise bond lengths, bond angles, and the conformation of the molecule in the solid state. This data can be used to validate and refine the results of computational models and to understand intermolecular interactions in the crystal lattice. researchgate.net

| Technique | Information Obtained | Application to N-Boc-(+/-)-1-phenylprop-2-en-amine |

|---|---|---|

| COSY | ¹H-¹H spin-spin coupling networks | Mapping proton connectivity in the phenylprop-2-en-amine backbone |

| HSQC | Direct ¹H-¹³C correlations | Assigning carbon signals of the backbone and protecting group |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Confirming overall molecular structure and connectivity |

| NOESY/ROESY | Through-space ¹H-¹H proximity | Determining solution-state conformation and stereochemical relationships |

| VCD | Differential absorption of circularly polarized IR light | Determining the absolute configuration of enantiomers in solution |

| X-ray Crystallography | Precise bond lengths, angles, and solid-state conformation | Definitive structural analysis of crystalline derivatives |

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has become a cornerstone in the study of reaction mechanisms involving allylic amines like N-Boc-(+/-)-1-phenylprop-2-en-amine, particularly in transition metal-catalyzed reactions such as palladium-catalyzed allylic amination. nih.gov DFT calculations allow for the exploration of potential reaction pathways, the characterization of transition states, and the determination of reaction energetics, providing insights that are often difficult to obtain experimentally. nih.govmpg.de

For the palladium-catalyzed allylation of primary amines, a reaction class to which the amination of allylic substrates is closely related, DFT studies have been instrumental in evaluating competing mechanistic proposals. nih.govnih.gov Two prominent mechanisms that have been investigated are:

A mechanism involving cationic hydridopalladium complexes: This pathway involves a metal-assisted proton shift from the nitrogen of the amine to a carbon atom of the allyl group. nih.gov

A mechanism based on the decomplexation of a coordinated allylammonium species: This is often considered the more conventional pathway for nucleophilic allylic substitutions. nih.gov

DFT calculations have shown that the relative energies of intermediates and transition states in these pathways are highly dependent on the nature of the ligands on the palladium catalyst and the basicity of the amine. nih.gov For instance, strong π-acceptor ligands on the palladium can favor the decomplexation mechanism. nih.govnih.gov

| Mechanistic Pathway | Key Features Investigated by DFT | Influencing Factors |

|---|---|---|

| Cationic Hydridopalladium Complex | Formation and stability of hydridopalladium species, proton transfer barriers | Ligand electronic properties, amine basicity |

| Decomplexation of Coordinated Allylammonium | Energy of ligand exchange, stability of the allylammonium intermediate | Steric and electronic properties of ligands, solvent effects |

Computational Modeling of Stereoselectivity and Chirality Induction

A key area of interest in the chemistry of N-Boc-(+/-)-1-phenylprop-2-en-amine is the control of stereoselectivity in its reactions. Computational modeling, primarily using DFT, is a powerful tool for understanding and predicting the origins of stereoselectivity and chirality induction. rsc.org

In palladium-catalyzed asymmetric allylic amination, for example, the stereochemical outcome of the reaction is determined by the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. DFT calculations can model the transition states for the formation of both possible enantiomeric or diastereomeric products. By comparing the calculated activation energies for these competing pathways, the major product can be predicted. mpg.de

These models have revealed that the high regio- and stereoselectivity often observed is a result of subtle steric and electronic interactions between the substrate, the nucleophile, and the chiral ligands on the metal catalyst. mpg.de For instance, the steric hindrance between the substrate and the catalyst ligand can dictate the preferred reaction pathway, leading to the formation of a specific chiral product. mpg.de

Furthermore, computational methods are used to predict chiroptical properties, such as electronic circular dichroism (ECD) and optical rotation. rsc.org By calculating these properties for different possible stereoisomers of a reaction product and comparing them to experimental data, the stereochemical outcome can be confirmed. This integration of computational prediction and experimental measurement is a robust approach for assigning the absolute configuration of chiral molecules. rsc.orgacs.org

Analysis of Electron Distribution and Reactivity through Quantum Chemical Calculations

Quantum chemical calculations, particularly Natural Bond Orbital (NBO) analysis, provide a detailed picture of the electron distribution within N-Boc-(+/-)-1-phenylprop-2-en-amine, which is fundamental to understanding its reactivity. uni-muenchen.dewikipedia.org

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a Lewis structure. wikipedia.org This analysis provides information on:

Atomic Charges: The distribution of partial charges on each atom, which can indicate sites susceptible to nucleophilic or electrophilic attack.

Hybridization: The hybridization of atomic orbitals in forming bonds, which influences molecular geometry and reactivity.

Donor-Acceptor Interactions: NBO analysis can quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. These "hyperconjugative" interactions, such as the interaction between a lone pair on the nitrogen atom and an antibonding orbital of an adjacent bond, can explain conformational preferences and influence reactivity. uni-muenchen.dersc.org

In the context of palladium-catalyzed reactions, computational studies have suggested a correlation between the amount of positive charge at the site of nucleophilic attack on the allyl group and the rate of C-N bond formation. berkeley.edu Charge decomposition analysis, another computational tool, can be used to assess the influence of the electronic properties of ligands on the charge distribution within the palladium-allyl complex, further explaining ligand-dependent reactivity. nih.gov

By examining the energies and shapes of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), quantum chemical calculations can also predict the most likely sites for reaction. For an amine, the HOMO is typically located on the nitrogen lone pair, consistent with its nucleophilic character.

| Computational Method | Information Derived | Relevance to N-Boc-(+/-)-1-phenylprop-2-en-amine |

|---|---|---|

| Natural Bond Orbital (NBO) Analysis | Atomic charges, orbital hybridization, donor-acceptor interactions | Identifies reactive sites, explains conformational preferences, and rationalizes electronic effects on reactivity. uni-muenchen.dewikipedia.org |

| Charge Decomposition Analysis (CDA) | Distribution of charge within a metal-ligand complex | Explains the influence of ligands on the reactivity of palladium-allyl intermediates. nih.gov |

| Frontier Molecular Orbital (FMO) Theory | Energies and shapes of HOMO and LUMO | Predicts sites of nucleophilic and electrophilic attack. |

Future Prospects and Emerging Research Frontiers for N Boc +/ 1 Phenylprop 2 En Amine Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Recent advancements have seen the emergence of various catalysts to facilitate the N-tert-butyloxycarbonylation of amines. These include:

Organocatalysts: Guanidine hydrochloride has been shown to be an effective organocatalyst for the N-Boc protection of amino groups in ethanol. researchgate.net

Solid-supported Catalysts: Amberlyst-15, a solid acid catalyst, has been utilized for the chemoselective N-Boc protection of amines. researchgate.net

Lewis Acids: A range of Lewis acids such as Zn(ClO₄)₂·6H₂O, ZrCl₄, LiClO₄, and Cu(BF₄)₂ have been employed to catalyze the N-Boc protection of amines. nih.gov

Heteropoly Acids: H₃PW₁₂O₄₀ has been used as an efficient catalyst for the tert-butoxycarbonylation of amines. nih.gov

Bismuth(III) triflate: This catalyst has proven highly effective for the one-pot, three-component coupling reaction to synthesize N-Boc protected α-branched amines. researchgate.net

Iodine: As a mild and efficient catalyst, iodine promotes the aza-Friedel-Crafts reaction to produce N-Boc protected α-branched amines. researchgate.net

Nickel(II): A Ni(II)-catalyzed photoredox N-arylation offers an alternative to traditional palladium-catalyzed methods for creating N-aromatic carbamates. organic-chemistry.org

The drive for enantioselectivity in the synthesis of chiral amines has led to the design of novel chiral amine catalysts. Phenylcyclopropane-based chiral secondary amines, for instance, have shown promise in asymmetric reactions via enamine intermediates. nih.gov Similarly, binaphthyl-based secondary amine catalysts exhibit unique reactivity and selectivity. researchgate.net The enantioselective synthesis of 2-substituted bicyclo[1.1.1]pentanes has been achieved through a chiral Brønsted acid-catalyzed cycloaddition involving bicyclo[1.1.0]butanes and imines. nih.gov

The following table summarizes various catalytic systems used in the synthesis of N-Boc protected amines:

| Catalyst Type | Specific Catalyst | Application | Reference |

| Organocatalyst | Guanidine hydrochloride | N-Boc protection of amines | researchgate.net |

| Solid Acid | Amberlyst-15 | Chemoselective N-Boc protection | researchgate.net |

| Lewis Acid | Bismuth(III) triflate | One-pot synthesis of α-branched amines | researchgate.net |

| Halogen | Iodine | Aza-Friedel-Crafts reaction | researchgate.net |

| Transition Metal | Nickel(II) | Photoredox N-arylation | organic-chemistry.org |

| Chiral Amine | Phenylcyclopropane-based | Asymmetric enamine catalysis | nih.gov |

| Chiral Brønsted Acid | CPA | Enantioselective cycloaddition | nih.gov |

Integration of Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes for N-Boc protected amines. The focus is on developing environmentally benign methods that minimize waste, avoid hazardous reagents, and utilize renewable resources.

A significant stride in this direction is the use of water as a solvent and even as a catalyst for N-Boc protection and deprotection reactions. nih.govsemanticscholar.org Catalyst-free N-tert-butyloxycarbonylation of amines in water has been reported to yield N-Boc derivatives chemoselectively, avoiding the formation of by-products like isocyanates and ureas. organic-chemistry.org Similarly, a simple and eco-friendly protocol for the deprotection of N-Boc groups has been developed using water at reflux temperatures without any additional reagents. semanticscholar.org

Glycerol has also emerged as a green, renewable, and recyclable solvent for the catalyst-free chemoselective N-Boc protection of a wide range of amines at room temperature. rsc.org This method offers operational simplicity, rapid reaction times, and excellent yields. rsc.org Furthermore, solvent-free conditions for N-Boc protection have been achieved, representing a highly efficient and practical approach. researchgate.net

The development of catalyst-free methods under mild conditions is a key aspect of green chemistry. For instance, the N-tert-butoxycarbonylation of structurally diverse amines has been successfully carried out in a water-acetone mixture without a catalyst, resulting in excellent yields and short reaction times. nih.gov

Key green chemistry approaches for N-Boc amine synthesis include:

Use of water as a solvent: Eliminates the need for volatile organic compounds. nih.govsemanticscholar.org

Catalyst-free reactions: Simplifies procedures and reduces waste. organic-chemistry.orgnih.gov

Use of green solvents: Glycerol offers a biodegradable and recyclable alternative. rsc.org

Solvent-free synthesis: Minimizes environmental impact. researchgate.net

Exploration of New Reactivity Modes and Multi-Component Reactions

The exploration of new reactivity modes of N-Boc protected compounds is opening up novel synthetic pathways. The N-Boc group, while primarily a protecting group, can participate in reactions, leading to unexpected and useful transformations. For instance, the N-Boc group can be involved in the formation of isocyanate intermediates under certain conditions, which can then be used in one-pot amidation reactions. researchgate.netrsc.org

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov The integration of N-Boc protected amines and their derivatives into MCRs is a burgeoning area of research. For example, a one-pot tandem direct reductive amination of aldehydes with primary amines followed by N-Boc protection has been developed to synthesize N-Boc secondary amines in high yields. nih.gov

The Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) has been utilized to synthesize imidazo[1,2-a]pyrazin-8-amines, which are of interest as adenine (B156593) mimics, using Boc-protected amines. rug.nl The development of five-component reactions (5CRs) further expands the potential for creating molecular diversity. nih.gov These reactions offer significant advantages in terms of pot, atom, and step economy. nih.gov

Some examples of new reactivity modes and MCRs include:

Tandem Reductive Amination/N-Boc Protection: A one-pot synthesis of N-Boc protected secondary amines. nih.gov

Groebke-Blackburn-Bienaymé Reaction: A three-component reaction for synthesizing heterocyclic compounds. rug.nl

Ugi and Passerini Reactions: Classic MCRs that can incorporate amine components.

Asinger Reaction: A four-component reaction for the synthesis of thiazolines. nih.gov

Advanced Strategies for Derivatization and Scaffold Diversification

The derivatization of amines is crucial for their analysis and for creating diverse molecular scaffolds for drug discovery. sigmaaldrich.comthermofisher.com Pre-column derivatization with reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) allows for the sensitive detection of aliphatic amines by HPLC. sigmaaldrich.com Other common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl). thermofisher.com

Scaffold diversification aims to generate novel molecular architectures from a common core structure. nih.gov N-phenylquinoneimine scaffolds, for instance, offer a versatile platform for creating a wide range of biologically active compounds through various addition reactions. nih.gov The use of N-Boc protected amines in diversity-oriented synthesis (DOS) allows for the systematic exploration of chemical space to identify new drug leads. nih.gov

Web-based tools like AIScaffold are emerging to facilitate scaffold diversification using deep learning, enabling the rapid generation and recommendation of novel molecular structures. nih.gov These computational approaches, combined with synthetic strategies, are accelerating the pace of drug discovery.

Computational Design of New Reactions and Chiral Catalysts

Computational chemistry plays an increasingly important role in modern organic synthesis. Density Functional Theory (DFT) calculations, for example, can be used to study reaction mechanisms and predict the stereochemical outcomes of reactions. researchgate.net This understanding is crucial for the rational design of new reactions and more efficient and selective catalysts.

In the context of N-Boc-(+/-)-1-phenylprop-2-en-amine chemistry, computational methods can be applied to:

Design of Chiral Catalysts: In silico modeling can help in the design of new chiral amine catalysts with enhanced enantioselectivity for asymmetric transformations. nih.govresearchgate.net

Prediction of Reactivity: Computational studies can elucidate the reactivity of N-Boc protected intermediates and guide the discovery of new reaction pathways.

Mechanism Elucidation: DFT calculations can provide detailed insights into the mechanisms of complex multi-component reactions. nih.gov

Virtual Screening: Molecular docking studies can be used to predict the binding of N-Boc-protected ligands to biological targets, aiding in drug discovery efforts. nih.gov

The synergy between experimental and computational approaches is expected to drive significant progress in the field, leading to the development of highly innovative and efficient synthetic methodologies for N-Boc protected amines and their derivatives.

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-Boc-(±)-1-phenylprop-2-en-amine, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves Boc protection of the amine group under anhydrous conditions. A common approach is to react 1-phenylprop-2-en-amine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, using a catalytic amount of 4-dimethylaminopyridine (DMAP) . Inert atmospheres (N₂/Ar) are critical to prevent oxidation of the allylic amine . Reaction progress is monitored via TLC, and purification employs flash chromatography (hexane/ethyl acetate gradients) to isolate the product in >90% purity .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, CDCl₃) verify the Boc group (δ ~1.4 ppm for tert-butyl) and the allylic proton coupling patterns (J = 10–12 Hz for trans-alkene protons) .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with Boc deprotection .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) and detects stereochemical impurities .

- X-ray Crystallography : For crystalline derivatives, SHELX software refines unit cell parameters and validates spatial arrangement .

Q. What are the critical storage and handling protocols to ensure compound stability?

- Methodological Answer : Store under inert gas (Ar) at –20°C in amber vials to prevent moisture absorption and photodegradation . Avoid prolonged exposure to acidic/basic conditions, which may cleave the Boc group. For handling, use gloveboxes or Schlenk lines to maintain anhydrous environments .

Advanced Research Questions

Q. How can enantiomeric resolution of the racemic N-Boc-1-phenylprop-2-en-amine be achieved for stereoselective applications?

- Methodological Answer : Chiral HPLC using RegisPack® columns (hexane/isopropanol mobile phase) resolves enantiomers. Preparative-scale separation achieves >99% enantiomeric excess (ee) . Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively acylates one enantiomer, though yields may vary (60–80%) .

Q. What role does this compound play in Pd-catalyzed cross-coupling reactions, and how can side reactions be suppressed?

- Methodological Answer : The allylic amine serves as a directing group in Pd-catalyzed C–H functionalization. For example, Pd(OAc)₂ with ligands like XPhos facilitates regioselective arylation at the β-position of the alkene. Side reactions (e.g., β-hydride elimination) are minimized by using low temperatures (0°C) and bulky phosphine ligands . Reaction progress is tracked via GC-MS, and intermediates are stabilized by coordinating solvents (DMF) .

Q. How can researchers troubleshoot premature Boc deprotection or alkene isomerization during multistep syntheses?

- Methodological Answer :

- Premature Deprotection : Avoid protic solvents (e.g., MeOH) and strongly acidic conditions. If deprotection occurs, reintroduce Boc via in situ protection with Boc₂O and DMAP .

- Alkene Isomerization : Use radical inhibitors (BHT, 0.1 mol%) and minimize heat exposure. Isomerization is detectable via ¹H NMR (shift in allylic proton signals) and corrected via photochemical equilibration (UV light, 254 nm) .

Key Citations

- Synthesis and Boc Protection:

- Stereochemical Resolution:

- Stability and Handling:

- Catalytic Applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。